molecular formula C20H20N2O3S B14984686 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B14984686
M. Wt: 368.5 g/mol
InChI Key: DDAODMJMQWSVEJ-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Phenoxyacetamide Moiety: This step involves the reaction of phenoxyacetic acid with an appropriate amine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Compounds containing thiazole rings have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and phenoxyacetamide groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide
  • N-(4-methoxyphenyl)-N-methylacetamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide is unique due to the presence of both a thiazole ring and a phenoxyacetamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C20H20N2O3S/c1-14-4-3-5-18(10-14)25-12-19(23)21-11-16-13-26-20(22-16)15-6-8-17(24-2)9-7-15/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

DDAODMJMQWSVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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